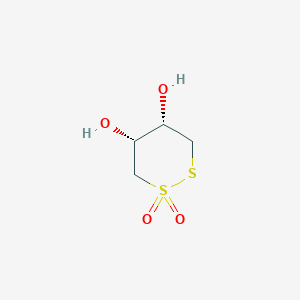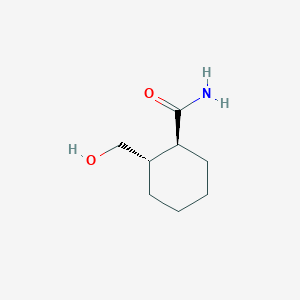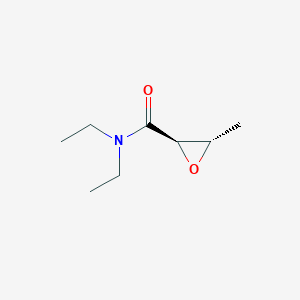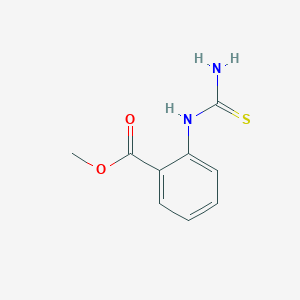![molecular formula C6H15O14P3 B058575 [(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 124501-87-7](/img/structure/B58575.png)
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDP-choline or citicoline, and it is a naturally occurring compound that is found in the human body. Citicoline has been shown to have a number of potential benefits, including improving cognitive function, reducing inflammation, and protecting against neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of citicoline is not fully understood, but it is thought to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a number of cognitive functions, including memory and attention. Citicoline has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Citicoline has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of phosphatidylcholine in the brain, which is an important component of cell membranes. Citicoline has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using citicoline in lab experiments is its safety profile. Citicoline is a naturally occurring compound that is well-tolerated by the body, and it has few side effects. However, one limitation of using citicoline in lab experiments is that it can be expensive to produce, which may limit its availability for some researchers.
Zukünftige Richtungen
There are a number of potential future directions for research on citicoline. One area of interest is the use of citicoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Citicoline has been shown to have neuroprotective properties, and it may be able to slow the progression of these diseases. Another area of interest is the use of citicoline in the treatment of traumatic brain injuries. Studies have shown that citicoline can improve cognitive function in individuals with traumatic brain injuries, and it may be able to reduce the severity of these injuries. Finally, there is also interest in studying the effects of citicoline on athletic performance. Citicoline has been shown to improve cognitive function, and it may also be able to improve physical performance.
Synthesemethoden
Citicoline can be synthesized through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing citicoline is through the enzymatic synthesis of choline and cytidine diphosphate.
Wissenschaftliche Forschungsanwendungen
Citicoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of citicoline to improve cognitive function. Studies have shown that citicoline can improve memory, attention, and other cognitive functions in both healthy individuals and those with cognitive impairments.
Eigenschaften
CAS-Nummer |
124501-87-7 |
|---|---|
Molekularformel |
C6H15O14P3 |
Molekulargewicht |
404.1 g/mol |
IUPAC-Name |
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O14P3/c7-2-1-3(18-21(9,10)11)4(8)6(20-23(15,16)17)5(2)19-22(12,13)14/h2-8H,1H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)/t2-,3+,4-,5+,6+/m0/s1 |
InChI-Schlüssel |
GHYKQXTYUPPQMF-DSOBHZJASA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES |
C1C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Synonyme |
6-deoxy-D-myoinositol 1,4,5-triphosphate 6-deoxy-Ins(1,4,5)P3 6-deoxyinositol 1,4,5-triphosphate D-6-deoxy-myo-inositol 1,4,5-triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)





